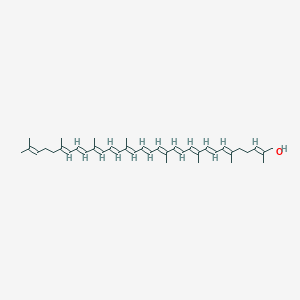
Lycoxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lycoxanthin is a carotenoid pigment that is found in various fruits and vegetables, including tomatoes, watermelons, and papayas. It is known for its anti-inflammatory and antioxidant properties and has been studied extensively for its potential health benefits.
Aplicaciones Científicas De Investigación
Carotenoid Extracts and Nanoemulsions
A study conducted by Hsu et al. (2017) focused on the preparation of carotenoid extracts and nanoemulsions from Lycium barbarum L. This process demonstrated potential in inhibiting the growth of HT-29 colon cancer cells. The research highlighted the successful extraction and incorporation of carotenoids, including neoxanthin and zeaxanthin, into a stable nanoemulsion, suggesting its potential use in cancer treatment (Hsu et al., 2017).
Transcriptomics in Drug-Natural Product Synergy
Pruteanu et al. (2020) investigated the effects of the marine natural product fucoxanthin in combination with the drug LY-294002 on gene expression in glioblastoma cells. The study identified that fucoxanthin, when combined with LY-294002, modulated various pathways, including those related to cell cycle and apoptosis, indicating its potential in enhancing the effectiveness of cancer treatment (Pruteanu et al., 2020).
Microencapsulation for Drug Delivery
Jaswir et al. (2019) explored the formulation of fucoxanthin-loaded microspheres (F-LM) using response surface methodology for the treatment of H1299 cancer cell lines. This approach aimed to improve the delivery of fucoxanthin, which is naturally water-insoluble, thereby enhancing its therapeutic potential in cancer treatment (Jaswir et al., 2019).
Identification of Neoxanthin Synthase
Bouvier et al. (2000) identified neoxanthin synthase, a carotenoid cyclase paralog, which plays a crucial role in the synthesis of neoxanthin, a precursor of the plant hormone abscisic acid. This discovery provided insight into the biochemical pathways of carotenoid synthesis in green plants, which could have implications for agricultural and pharmaceutical applications (Bouvier et al., 2000).
Fucoxanthin and Hepatic Fibrogenesis
A study by Kim et al. (2019) demonstrated that fucoxanthin had anti-fibrogenic effects in hepatic stellate cells, suggesting its potential use in the treatment of liver fibrosis. The study highlighted the ability of fucoxanthin to modulate fibrogenic gene expression and its interaction with key signaling pathways (Kim et al., 2019).
Pharmacological Insights of Marine-Derived Fucoxanthin
Mohibbullah et al. (2022) conducted a systematic review on the pharmacological benefits of fucoxanthin derived from marine algae. The review summarized the potential of fucoxanthin in various health and disease management applications, including anti-cancer, anti-inflammatory, and neuroprotective effects, although highlighting the need for more human clinical studies (Mohibbullah et al., 2022).
Propiedades
Número CAS |
19891-74-8 |
|---|---|
Nombre del producto |
Lycoxanthin |
Fórmula molecular |
C40H56O |
Peso molecular |
552.9 g/mol |
Nombre IUPAC |
(2E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-1-ol |
InChI |
InChI=1S/C40H56O/c1-33(2)18-12-21-36(5)24-15-27-37(6)25-13-22-34(3)19-10-11-20-35(4)23-14-26-38(7)28-16-29-39(8)30-17-31-40(9)32-41/h10-11,13-16,18-20,22-29,31,41H,12,17,21,30,32H2,1-9H3/b11-10+,22-13+,23-14+,27-15+,28-16+,34-19+,35-20+,36-24+,37-25+,38-26+,39-29+,40-31+ |
Clave InChI |
IFTRFNLCKUZSNG-SFEKFZNLSA-N |
SMILES isomérico |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CO)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)C)C |
SMILES canónico |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)C)C |
Otros números CAS |
19891-74-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



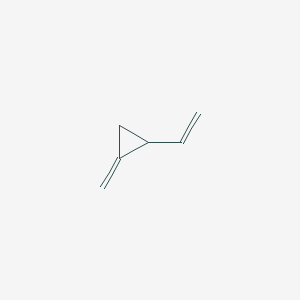
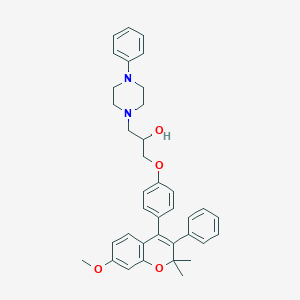
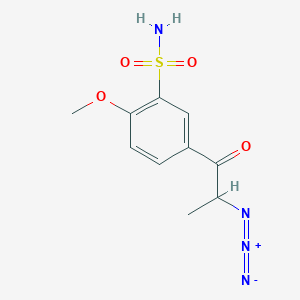
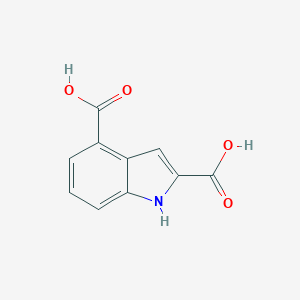
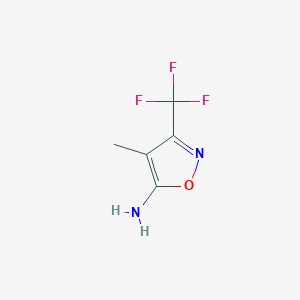
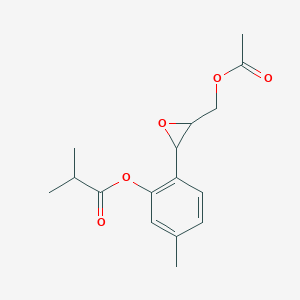
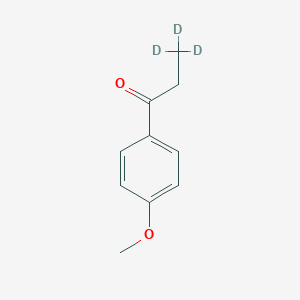

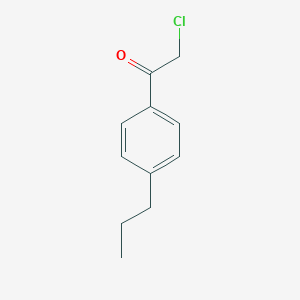

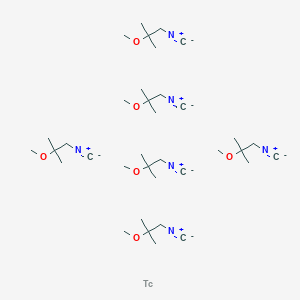

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)